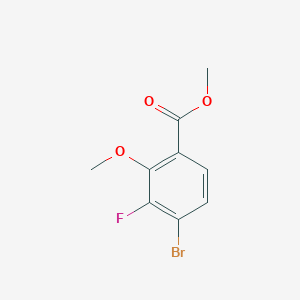4-Bromo-3-fluoro-2-methoxybenzoic acid methyl ester
CAS No.: 1427423-36-6
Cat. No.: VC7219147
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.062
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427423-36-6 |
|---|---|
| Molecular Formula | C9H8BrFO3 |
| Molecular Weight | 263.062 |
| IUPAC Name | methyl 4-bromo-3-fluoro-2-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |
| Standard InChI Key | FYPUAXRUPIAFCZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1F)Br)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzoic acid backbone esterified with a methyl group. The benzene ring is functionalized at three positions:
-
Bromine at position 4, enabling nucleophilic substitution reactions.
-
Fluorine at position 3, imparting electron-withdrawing effects and metabolic stability.
-
Methoxy at position 2, contributing steric and electronic modulation.
The ester group (-COOCH₃) enhances solubility in organic solvents, facilitating its use in synthetic workflows .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.062 g/mol |
| IUPAC Name | Methyl 4-bromo-3-fluoro-2-methoxybenzoate |
| SMILES | COC1=C(C=CC(=C1F)Br)C(=O)OC |
| InChI Key | FYPUAXRUPIAFCZ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Conventional Esterification
The primary synthesis route involves acid-catalyzed esterification of 4-bromo-3-fluoro-2-methoxybenzoic acid with methanol. Sulfuric or hydrochloric acid catalysts promote protonation of the carboxylic acid, followed by nucleophilic attack by methanol to yield the ester. Reaction conditions typically include reflux (60–80°C) to overcome kinetic barriers, achieving conversions >90% .
Chemical Reactivity and Transformations
Halogen Reactivity
-
Bromine: Participates in SᴺAr reactions with amines or thiols, enabling aryl-amine/aryl-sulfide bond formation.
-
Fluorine: Resists substitution but modulates electronic properties, affecting reaction kinetics and directing electrophilic attacks.
Ester Hydrolysis
Under basic conditions (e.g., NaOH), the methyl ester hydrolyzes to 4-bromo-3-fluoro-2-methoxybenzoic acid, a precursor for amides or salts. Acidic hydrolysis is less common due to competing ring halogenation.
Applications in Research and Industry
Medicinal Chemistry
The compound’s halogen-rich structure makes it a pharmacophore precursor for:
-
Kinase inhibitors: Bromine and fluorine enhance binding to ATP pockets.
-
Antimicrobial agents: Halogenated aromatics disrupt bacterial membranes.
Material Science
As a liquid crystal precursor, its planar aromatic core and polar substituents align under electric fields, suitable for display technologies .
Comparison with Structural Analogues
Table 2: Comparison with Chloro-Substituted Analogues
Future Research Directions
Process Optimization
Adopting continuous flow reactors could enhance esterification efficiency, reducing reaction times and improving yields.
Biological Profiling
Screening derivatives for anticancer and antibacterial activity remains unexplored, offering avenues for drug discovery .
Environmental Impact
Assessing biodegradability and ecotoxicity is critical given its halogen content and persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume